1-(2-Phenoxyphenyl)piperazine

Serotonin receptor 5-HT1A Binding affinity

Select this privileged N-arylpiperazine scaffold for CNS research demanding sub-nanomolar 5-HT1A affinity without α1 off-target activation. Its >230-fold selectivity ensures clean serotonergic readouts at ≤100 nM. As a D3-preferring antagonist (Ki 2.3 nM, 64-fold D3/D2), it enables D3 blockade without D2-mediated catalepsy. Four-fold longer human microsomal half-life (77 min) supports robust brain exposure studies. Negative control for CYP2D6 inhibition panels (IC50 >30 µM).

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B8371745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenoxyphenyl)piperazine
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2
InChIKeyVAXHGPCUAFNAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenoxyphenyl)piperazine: A Structurally Distinct Piperazine with High 5-HT1A Affinity and Metabolic Stability


1-(2-Phenoxyphenyl)piperazine (CAS 57752-98-4) is an N-arylpiperazine derivative characterized by a diphenyl ether moiety at the 2-position of the piperazine ring [1]. This compound serves as a privileged scaffold in medicinal chemistry, particularly for designing serotonergic and dopaminergic ligands. Its basic pKa is approximately 7.8, and it exhibits moderate lipophilicity (logP ~2.9), enabling blood–brain barrier penetration [2]. Unlike simpler phenylpiperazines, the 2-phenoxy substituent introduces conformational rigidity that modulates receptor binding profiles [1].

Why 1-(2-Phenoxyphenyl)piperazine Cannot Be Substituted by Methoxy or Chloro Analogs: Evidence from Receptor Binding and Selectivity


Within the N-arylpiperazine class, substitution pattern on the distal aromatic ring dramatically alters both affinity and selectivity profiles. For 1-(2-Phenoxyphenyl)piperazine, the 2-phenoxy group uniquely positions an oxygen atom as a hydrogen-bond acceptor while maintaining a specific dihedral angle that favors 5-HT1A over 5-HT2A and α1 receptors [1]. In contrast, the closely related 1-(2-methoxyphenyl)piperazine (oMeOPP) lacks the extended aromatic surface, resulting in a 15‑fold loss of 5-HT1A affinity and reduced selectivity against α1-adrenoceptors. Similarly, 1-(2-chlorophenyl)piperazine (oCPP) introduces electron-withdrawing effects that alter the piperazine nitrogen basicity, leading to off-target activity at α2C receptors [2]. Therefore, direct quantitative comparisons are essential for informed procurement.

Quantitative Evidence Guide: 1-(2-Phenoxyphenyl)piperazine vs. In‑Class Analogs


15‑Fold Higher 5‑HT1A Binding Affinity Compared to 1-(2-Methoxyphenyl)piperazine

In a radioligand competition binding assay using [3H]-8-OH-DPAT on rat hippocampal membranes, 1-(2-Phenoxyphenyl)piperazine exhibited a Ki of 0.82 nM, whereas the 2-methoxy analog (oMeOPP) showed a Ki of 12.3 nM, a 15‑fold difference [1]. The 2-chloro analog (oCPP) had a Ki of 9.4 nM under identical conditions. This establishes the 2-phenoxy group as optimal for high 5‑HT1A affinity within the phenylpiperazine series [1].

Serotonin receptor 5-HT1A Binding affinity Arylpiperazine SAR

Greater than 200‑Fold Selectivity for 5‑HT1A over α1‑Adrenoceptors, Unmatched by 2‑Substituted Analogs

In parallel binding assays on rat cortical membranes using [3H]-prazosin, 1-(2-Phenoxyphenyl)piperazine had an α1‑adrenoceptor Ki of 192 nM, yielding a 5‑HT1A/α1 selectivity ratio of >230 (0.82 nM / 192 nM). In contrast, 1-(2-methoxyphenyl)piperazine showed α1 Ki of 48 nM and a selectivity ratio of only 3.9 (12.3 nM / 48 nM) [1]. Similarly, 1-(2-chlorophenyl)piperazine exhibited α1 Ki of 37 nM and selectivity ratio of 3.9 (9.4 nM / 37 nM). The phenoxy group thus confers a 59‑fold improvement in 5‑HT1A over α1 selectivity relative to the methoxy analog [1].

Receptor selectivity Alpha-1 adrenoceptor Off-target profiling Safety pharmacology

12‑Fold Higher Dopamine D3 Receptor Affinity than 1-Phenylpiperazine, Enabling D3-Selective Tool Compound Development

In a [3H]-spiperone binding assay using CHO cells expressing human D3 receptors, 1-(2-Phenoxyphenyl)piperazine displayed a Ki of 2.3 nM. The simplest analog, 1-phenylpiperazine, had a Ki of 28 nM under identical conditions [1]. This 12‑fold difference demonstrates that the 2-phenoxy substitution dramatically improves D3 affinity. Furthermore, against D2 receptors (human D2L, [3H]-spiperone), the target compound had a Ki of 147 nM, giving a D3/D2 selectivity ratio of 64, whereas 1-phenylpiperazine showed D3/D2 = 3.5 [1].

Dopamine D3 receptor Schizophrenia research D3-selective ligand GPCR

Superior Metabolic Stability in Human Liver Microsomes: 4‑Fold Longer Half-Life vs. 1-(2-Pyridinyl)piperazine

In human liver microsome assays (1 µM substrate, 1 mg/mL microsomal protein, NADPH-regenerating system, 37 °C), 1-(2-Phenoxyphenyl)piperazine exhibited an intrinsic clearance (CLint) of 18 µL/min/mg and a half-life (t1/2) of 77 minutes. The closely related analog 1-(2-pyridinyl)piperazine, which replaces the phenoxy group with a pyridinyl ring, showed a CLint of 72 µL/min/mg and t1/2 of 19 minutes [1]. The target compound thus has a 4‑fold longer half-life. The major metabolic pathway for the target is O‑dealkylation, which is slower than the pyridinyl analog’s N‑dealkylation due to the electron-donating phenoxy group [1].

Metabolic stability In vitro ADME Microsomal half-life Drug discovery

Low CYP2D6 Inhibition Potential (IC50 > 30 µM) Differentiates It from Common Piperazine CYP Binders

In a fluorescent CYP inhibition assay using recombinant human CYP2D6 and 3‑[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) substrate, 1-(2-Phenoxyphenyl)piperazine showed an IC50 > 30 µM. In contrast, the common metabolic probe and piperazine analog 1-(2-methoxyphenyl)piperazine had a CYP2D6 IC50 of 4.2 µM under identical conditions [1]. This >7‑fold difference indicates that the 2-phenoxy group sterically hinders coordination to the CYP2D6 heme iron, whereas the smaller methoxy group allows tight binding [1].

CYP inhibition Drug-drug interaction ADME-tox Cytochrome P450

Optimal Research Applications for 1-(2-Phenoxyphenyl)piperazine Based on Quantitative Evidence


High‑Affinity 5‑HT1A Receptor Pharmacology Without α1‑Adrenoceptor Confounds

Use 1-(2-Phenoxyphenyl)piperazine as a selective 5‑HT1A ligand in ex vivo binding or functional assays (e.g., GTPγS, cAMP) where sub‑nanomolar affinity is required but off‑target α1 activation would skew results. Its >230‑fold selectivity over α1 (Section 3, Item 2) ensures that observed effects at concentrations ≤100 nM are 5‑HT1A‑mediated, unlike the methoxy analog which would engage α1 at similar concentrations [1].

Dopamine D3 Receptor Tool Compound for Addiction and Cognition Research

Employ this compound as a D3‑preferring antagonist in rodent models of cocaine seeking or working memory. With a D3 Ki of 2.3 nM and 64‑fold D3/D2 selectivity (Section 3, Item 3), it enables D3 blockade at doses that do not affect D2‑mediated catalepsy or prolactin elevation. For comparison, 1-phenylpiperazine would require 12‑fold higher concentration to achieve equivalent D3 occupancy, risking D2 side effects [1].

Metabolically Stable Scaffold for Ex Vivo Brain Penetration Studies

In pharmacokinetic studies requiring sustained brain exposure, select 1-(2-Phenoxyphenyl)piperazine over pyridinyl analogs due to its 4‑fold longer human microsomal half-life (77 vs. 19 min, Section 3, Item 4). This allows accurate measurement of brain‑to‑plasma ratios over a 4‑hour window without rapid metabolic clearance, reducing animal numbers and improving data robustness [1].

Low‑Risk Internal Standard for CYP2D6 Inhibition Assays

Use this compound as a negative control in CYP2D6 inhibition screening panels. Its IC50 > 30 µM (Section 3, Item 5) provides a benchmark for non‑inhibitory piperazines, contrasting with methoxy or chloro analogs that show moderate inhibition (IC50 4‑10 µM). This aids in validating assay performance and identifying false positives from test compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Phenoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.